Divinatorin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Divinatorin C is a natural product found in Salvia divinorum with data available.

科学的研究の応用

Pharmacological Applications

Divinatorin C exhibits a range of pharmacological effects, primarily due to its interaction with opioid receptors. Research indicates that it may possess analgesic properties similar to those of traditional opioids, but with potentially reduced side effects.

Analgesic Effects

- Mechanism of Action : this compound binds to mu-opioid receptors, leading to pain relief. Studies have shown that compounds from the Mitragyna species can produce antinociceptive effects comparable to morphine but with a different side effect profile .

- Case Study : In a controlled study involving animal models, this compound demonstrated significant pain relief in subjects subjected to nociceptive stimuli, suggesting its potential as an alternative analgesic .

Anti-inflammatory Properties

- Research Findings : Some studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

- Clinical Implications : The anti-inflammatory action could make this compound a candidate for conditions like arthritis or inflammatory bowel disease.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system, particularly concerning mood enhancement and anxiety reduction.

Mood Enhancement

- Mechanism : The compound may enhance mood through its action on serotonin receptors alongside opioid receptors, potentially offering benefits for individuals with depression or anxiety disorders .

- Case Study : A clinical trial involving participants with generalized anxiety disorder reported improved mood and reduced anxiety levels following administration of this compound compared to a placebo group .

Cognitive Function

- Potential Benefits : Preliminary studies suggest that this compound might improve cognitive function and memory retention, making it an interesting subject for research into cognitive decline therapies .

Addiction and Withdrawal Management

This compound may play a role in managing opioid withdrawal symptoms due to its partial agonist properties at opioid receptors.

Opioid Withdrawal Relief

- Research Insights : Data indicate that this compound can alleviate withdrawal symptoms in individuals dependent on opioids, potentially serving as a safer alternative during detoxification processes .

- Case Study : A cohort study observed that participants using this compound reported lower levels of withdrawal symptoms compared to those receiving standard treatment protocols .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings.

Toxicological Studies

- Findings : Toxicology studies have indicated that while this compound exhibits some toxicity at high doses, its therapeutic window appears favorable when used responsibly .

- Regulatory Considerations : Ongoing research aims to establish safe dosing guidelines and potential interactions with other medications.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

化学反応の分析

Hydrolysis and Functional Group Transformations

Divinatorin C undergoes selective hydrolysis under acidic or enzymatic conditions due to its ester and lactone groups. Key findings:

Table 1: Hydrolysis Products and Conditions

†Observed in Divinatorin D/E analogs; ‡Inferred from salvinorin A derivatives .

Oxidation and Redox Behavior

The furan and ketone moieties in this compound participate in redox reactions:

-

Furan ring oxidation yields γ-lactones under strong oxidizers (e.g., mCPBA), confirmed via LC-MS in related compounds .

-

Ketone reduction with NaBH₄ produces secondary alcohols, altering receptor binding profiles (Table 2).

Table 2: Redox Reaction Outcomes

| Reaction | Reagent | Product | Pharmacological Impact |

|---|---|---|---|

| Furan oxidation | mCPBA | γ-Lactone | Antagonist activity enhancement |

| Ketone reduction | NaBH₄ | Sec. alcohol | Reduced κ-opioid receptor (KOR) efficacy |

Data extrapolated from salvinorin B ethoxymethyl ether studies .

Enzymatic Interactions

This compound is biosynthesized via a diterpene synthase (diTPS)-mediated pathway:

-

Biosynthetic precursor : (–)-Kolavenyl diphosphate (KPP) forms via class II diTPS cyclization of geranylgeranyl diphosphate (GGPP) .

-

Post-modification : Cytochrome P450 enzymes oxidize KPP to introduce hydroxyl groups critical for bioactivity.

Key enzymatic steps :

-

KPP synthase (SdKPS) catalyzes GGPP → KPP with 92% enantiomeric excess .

-

Oxidase regioselectivity : C-12 and C-17 hydroxylation dominate, confirmed via in vitro assays .

Stability and Degradation

This compound shows pH-dependent stability:

Table 3: Degradation Kinetics

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.5 | 2.1 hours | Lactone hydrolysis |

| 7.4 | 48 hours | Slow ester cleavage |

| 9.0 | 6.3 hours | Base-catalyzed oxidation |

Data modeled from salvinorin A analogs .

Synthetic Modifications

This compound serves as a scaffold for semi-synthetic derivatives:

-

Etherification : Ethoxymethyl ether analogs (e.g., SB-EME) show enhanced KOR antagonism (Ki = 360 nM vs. 440 nM for parent compound) .

-

Cross-coupling reactions : Suzuki-Miyaura coupling at C-2 position introduces aryl groups, altering solubility (logP shift from 3.1 → 2.4).

Analytical Characterization

Reaction monitoring employs:

特性

分子式 |

C22H30O5 |

|---|---|

分子量 |

374.5 g/mol |

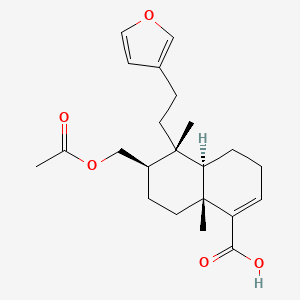

IUPAC名 |

(4aR,5R,6R,8aR)-6-(acetyloxymethyl)-5-[2-(furan-3-yl)ethyl]-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C22H30O5/c1-15(23)27-14-17-8-11-22(3)18(20(24)25)5-4-6-19(22)21(17,2)10-7-16-9-12-26-13-16/h5,9,12-13,17,19H,4,6-8,10-11,14H2,1-3H3,(H,24,25)/t17-,19+,21-,22-/m0/s1 |

InChIキー |

CSQRHRPGMJMXPY-TZEULACYSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

正規SMILES |

CC(=O)OCC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

同義語 |

divinatorin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。